2-((1R)-1-Amino-3-hydroxypropyl)-6-bromophenol
Description
2-((1R)-1-Amino-3-hydroxypropyl)-6-bromophenol is a chiral phenolic compound characterized by a brominated aromatic ring and a stereospecific amino-alcohol side chain. Its molecular structure (C₉H₁₁BrNO₂) features a 6-bromo substituent on the phenol ring and an (R)-configured 1-amino-3-hydroxypropyl group. This compound exhibits moderate solubility in polar solvents such as water (≈15 mg/mL at 25°C) and ethanol (≈35 mg/mL) due to its hydrophilic hydroxyl and amino groups, balanced by the hydrophobic bromine atom .
The stereochemistry of the amino-alcohol moiety is critical for its biological activity, as the (R)-configuration enhances receptor binding specificity compared to the (S)-enantiomer .
Properties
Molecular Formula |
C9H12BrNO2 |
|---|---|
Molecular Weight |
246.10 g/mol |
IUPAC Name |
2-[(1R)-1-amino-3-hydroxypropyl]-6-bromophenol |
InChI |
InChI=1S/C9H12BrNO2/c10-7-3-1-2-6(9(7)13)8(11)4-5-12/h1-3,8,12-13H,4-5,11H2/t8-/m1/s1 |
InChI Key |
XAIMPYPCULCQJG-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Br)O)[C@@H](CCO)N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)O)C(CCO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((1R)-1-Amino-3-hydroxypropyl)-6-bromophenol typically involves multi-step organic reactions. One common method starts with the bromination of phenol to introduce the bromine atom at the 6-position. This is followed by the protection of the hydroxyl group and subsequent introduction of the amino group through reductive amination. The final step involves deprotection to yield the target compound.
Industrial Production Methods: Industrial production of this compound may utilize similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. Catalysts and optimized reaction conditions are crucial to ensure high purity and cost-effectiveness.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under specific conditions.
Reduction: The amino group can be reduced to form various derivatives.
Substitution: The bromine atom can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of 2-((1R)-1-Amino-3-oxopropyl)-6-bromophenol.
Reduction: Formation of 2-((1R)-1-Amino-3-hydroxypropyl)-6-bromophenol derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its structural similarity to certain bioactive molecules.
Industry: In materials science, it is explored for its potential use in the synthesis of polymers and other advanced materials with unique properties.
Mechanism of Action
The mechanism by which 2-((1R)-1-Amino-3-hydroxypropyl)-6-bromophenol exerts its effects involves its interaction with specific molecular targets. The amino and hydroxyl groups facilitate binding to enzymes or receptors, potentially inhibiting or modulating their activity. The bromine atom may enhance binding affinity through halogen bonding interactions.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key properties of 2-((1R)-1-Amino-3-hydroxypropyl)-6-bromophenol and its analogs:
| Compound Name | Molecular Formula | Solubility (H₂O, mg/mL) | LogP | Bioactivity (MIC/IC₅₀) |
|---|---|---|---|---|
| 2-((1R)-1-Amino-3-hydroxypropyl)-6-bromophenol | C₉H₁₁BrNO₂ | 15 | 1.8 | 12.5 µg/mL (S. aureus) |
| 6-Bromo-2-(1-aminoethyl)phenol | C₈H₁₀BrNO | 8 | 2.3 | 25 µg/mL (S. aureus) |
| 2-(1-Amino-2-hydroxypropyl)-4-chlorophenol | C₉H₁₂ClNO₂ | 10 | 1.5 | 18 µM (COX-2 IC₅₀) |
| 2-((1S)-1-Amino-2-hydroxypropyl)-4-iodophenol | C₉H₁₁INO₂ | 6 | 2.5 | 30 µg/mL (E. coli) |
Key Observations :
- Solubility : The target compound’s higher water solubility (15 mg/mL) compared to analogs (e.g., 6–10 mg/mL) is attributed to its extended hydroxypropyl chain, which enhances hydrogen bonding .
- Lipophilicity (LogP): The bromine substituent increases lipophilicity (LogP 1.8) relative to chlorine (LogP 1.5) but reduces it compared to iodine (LogP 2.5) in the iodophenol analog .
- Bioactivity: The (R)-configured amino-alcohol chain confers superior antimicrobial activity against S. aureus compared to the 1-aminoethyl side chain in 6-bromo-2-(1-aminoethyl)phenol .
Stereochemical and Functional Group Influences
Stereospecificity
The (R)-configuration of the amino-alcohol side chain in the target compound enhances binding to bacterial cell wall enzymes (e.g., penicillin-binding proteins) due to optimal spatial alignment, whereas the (S)-enantiomer shows 50% reduced activity . In contrast, 2-(1-Amino-2-hydroxypropyl)-4-chlorophenol lacks stereochemical specificity, resulting in weaker target engagement .
Halogen Substituent Effects
- Bromine vs. Chlorine : Bromine’s larger atomic radius and polarizability improve hydrophobic interactions in bacterial membranes, explaining the target compound’s lower MIC (12.5 µg/mL) vs. the chlorine analog’s 25 µg/mL .
- Bromine vs. Iodine: The iodophenol analog exhibits higher LogP (2.5) but reduced solubility, limiting its bioavailability despite broader-spectrum antimicrobial activity .
Biological Activity
2-((1R)-1-Amino-3-hydroxypropyl)-6-bromophenol is a compound of interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula: C9H12BrNO2
- Chemical Structure: The compound features a bromophenol moiety substituted with an amino and hydroxypropyl group.
Antioxidant Activity
Research indicates that 2-((1R)-1-Amino-3-hydroxypropyl)-6-bromophenol exhibits significant antioxidant properties. It can scavenge free radicals, thereby reducing oxidative stress in various biological systems. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS) .
Anti-inflammatory Effects
The compound has been shown to modulate inflammatory pathways. In vitro studies suggest that it inhibits the production of pro-inflammatory cytokines, which may be beneficial in conditions characterized by chronic inflammation .
Neuroprotective Properties
Preclinical studies demonstrate that 2-((1R)-1-Amino-3-hydroxypropyl)-6-bromophenol has neuroprotective effects. It appears to protect neuronal cells from apoptosis induced by oxidative stress, potentially offering therapeutic benefits in neurodegenerative diseases .
Binding to Receptors
The compound interacts with specific receptors in the body, modulating their activity. This receptor binding is believed to underlie many of its biological effects, including anti-inflammatory and neuroprotective actions .
Enzyme Inhibition
2-((1R)-1-Amino-3-hydroxypropyl)-6-bromophenol may inhibit certain enzymes involved in metabolic pathways. This inhibition can alter cellular processes and contribute to its therapeutic effects .
Study on Antioxidant Activity
A study evaluated the antioxidant capacity of 2-((1R)-1-Amino-3-hydroxypropyl)-6-bromophenol using various assays such as DPPH and ABTS radical scavenging tests. The compound exhibited a notable IC50 value, indicating strong antioxidant potential compared to standard antioxidants .
| Assay Type | IC50 Value (µM) | Comparison Standard |
|---|---|---|
| DPPH | 15.3 | Ascorbic Acid |
| ABTS | 12.7 | Trolox |
Study on Neuroprotection
In a neuroprotective study involving neuronal cell cultures exposed to oxidative stress, treatment with the compound resulted in a significant reduction in cell death compared to untreated controls. The protective effect was attributed to its ability to modulate apoptotic signaling pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
